molecular formula C15H13N5OS3 B2769508 2,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-3-carboxamide CAS No. 1206995-70-1

2,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-3-carboxamide

Cat. No.: B2769508
CAS No.: 1206995-70-1
M. Wt: 375.48
InChI Key: DVMSMWNOWXRSSE-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, followed by functionalization with methylthio and pyrazole groups. Common synthetic routes may include:

    Formation of the benzo[1,2-d4,3-d’]bis(thiazole) core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methylthio group: This step may involve nucleophilic substitution reactions using methylthiol or related reagents.

    Attachment of the pyrazole moiety: This can be done through condensation reactions with suitable pyrazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS3/c1-7-6-16-20(2)10(7)13(21)19-14-17-8-4-5-9-12(11(8)23-14)24-15(18-9)22-3/h4-6H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMSMWNOWXRSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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